![molecular formula C40H40O4 B14146169 p-Allylcalix[4]arene CAS No. 81294-23-7](/img/structure/B14146169.png)
p-Allylcalix[4]arene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Allylcalix4arene typically involves the reaction of p-tert-butylcalix4arene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for p-Allylcalix4This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization and distillation .
化学反应分析
Types of Reactions: p-Allylcalix4arene undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allyl groups to saturated hydrocarbons.
Substitution: The allyl groups can participate in substitution reactions, where other functional groups replace the allyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing allyl groups.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields epoxides, while hydrogenation results in saturated hydrocarbons .
科学研究应用
p-Allylcalix4
Chemistry: It is used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules.
Biology: p-Allylcalixarene derivatives have shown promise in drug delivery systems, particularly for targeted cancer therapy.
作用机制
The mechanism of action of p-Allylcalix4arene involves its ability to form host-guest complexes with various molecules. The cup-like structure of the calixarene provides a hydrophobic cavity that can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can enhance the stability, solubility, and bioavailability of the guest molecules .
相似化合物的比较
- p-tert-Butylcalix4arene: A precursor to p-Allylcalix4arene, known for its ability to form complexes with metal ions.
- p-Sulfonatocalix4arene: A water-soluble derivative with applications in drug delivery and molecular recognition.
- p-Octylcalix 4arene: Another derivative with hydrophobic properties, used in the development of sensors and catalysts .
Uniqueness: p-Allylcalix4arene is unique due to the presence of allyl groups, which provide additional sites for chemical modification and functionalization.
属性
CAS 编号 |
81294-23-7 |
|---|---|
分子式 |
C40H40O4 |
分子量 |
584.7 g/mol |
IUPAC 名称 |
5,11,17,23-tetrakis(prop-2-enyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C40H40O4/c1-5-9-25-13-29-21-31-15-26(10-6-2)17-33(38(31)42)23-35-19-28(12-8-4)20-36(40(35)44)24-34-18-27(11-7-3)16-32(39(34)43)22-30(14-25)37(29)41/h5-8,13-20,41-44H,1-4,9-12,21-24H2 |
InChI 键 |
NAHCDBRPPIXUIL-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)CC=C)C2)O)CC=C)CC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)

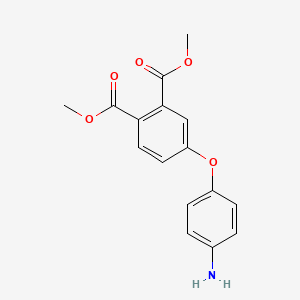
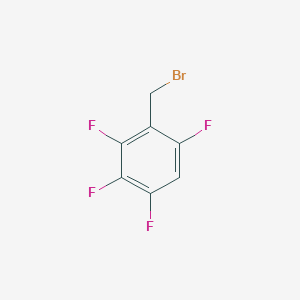
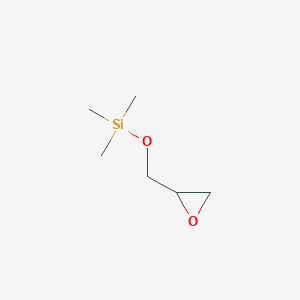
![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)

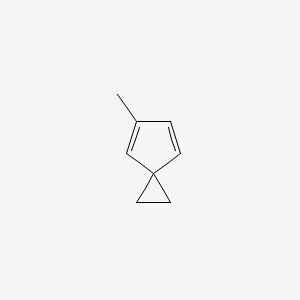
![3-[3-(Dimethylamino)propyl]oxolan-2-one](/img/structure/B14146164.png)
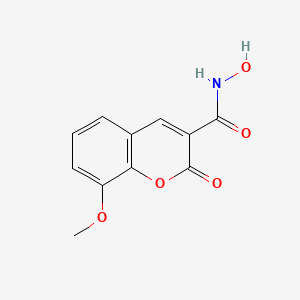
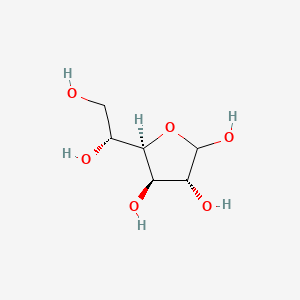
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14146181.png)
